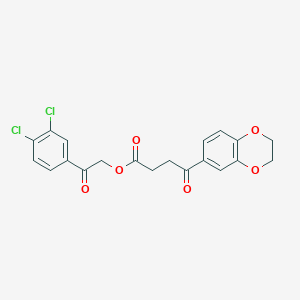
N-(4-phenylcyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a one-pot synthesis of N-(4-hydroxyphenyl)acetamide (a derivative of acetanilide) was proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes . The reaction was carried out in dilute acetic acid as a solvent, and under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with an 85 mol% selectivity in about 5 hours .
Molecular Structure Analysis
The molecular structure of similar compounds such as “N-(4-Cyclohexylsulfamoyl-phenyl)-acetamide” and “N-(4-Methylcyclohexyl)acetamide” have been reported. The molecular formula of “N-(4-Cyclohexylsulfamoyl-phenyl)-acetamide” is C14H20N2O3S with an average mass of 296.385 Da . The molecular formula of “N-(4-Methylcyclohexyl)acetamide” is C9H17NO with an average mass of 155.237 Da .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide has been reported . The selectivity towards the possible products strongly depends on the ligands on the Pd(II)-catalyst and the nature of the solvent .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. Most amides, including similar compounds, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass. Amides of five or fewer carbon atoms are soluble in water .
Safety and Hazards
Future Directions
Piperidines, which include “N-(4-phenylcyclohexyl)acetamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
N-(4-phenylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAUANKRLKSDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylcyclohexyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5061048.png)
![4,6-dimethyl-5-nitro-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B5061055.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea](/img/structure/B5061058.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5061066.png)



![N-(3-chloro-4-fluorophenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5061102.png)

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B5061113.png)
![N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5061123.png)